5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[3.2.1]octane ring system. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves several steps. One common synthetic route includes the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergoes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . The reaction conditions typically involve the use of gold(I) catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high enantiomeric purity .
Chemical Reactions Analysis
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine: While not used directly in medicine, it serves as a precursor in the synthesis of potential therapeutic agents.
Industry: Its applications in industry are limited, but it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclo[3.2.1]octane ring system allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid include other oxabicyclo[3.2.1]octane derivatives. These compounds share the bicyclic ring system but may have different functional groups attached, leading to variations in their chemical properties and applications. For example:
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
3-Oxabicyclo[3.2.1]octane-1,5-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the bicyclic ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-8(13)10-3-2-9(4-10,7(11)12)5-15-6-10/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROCENNZMAOZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.